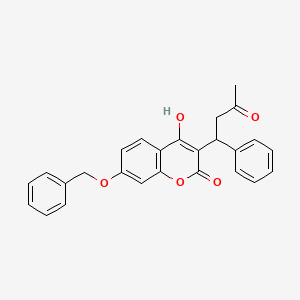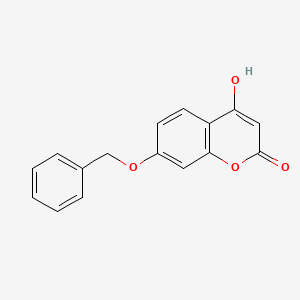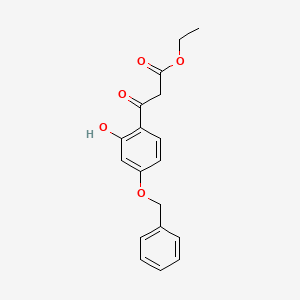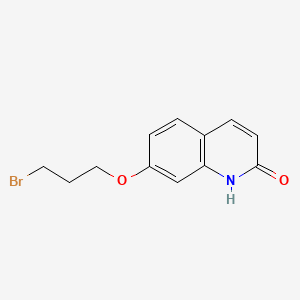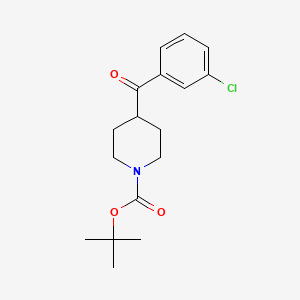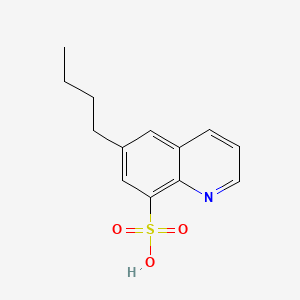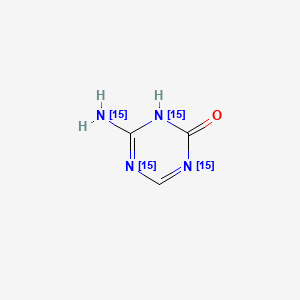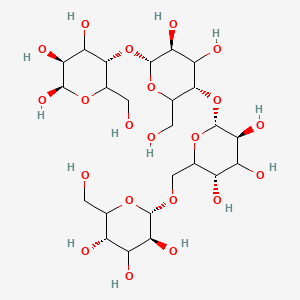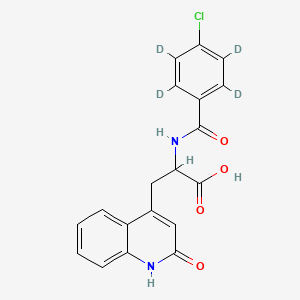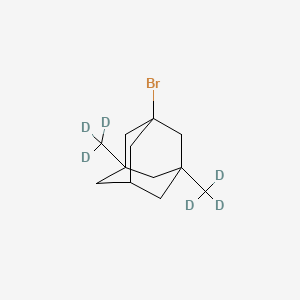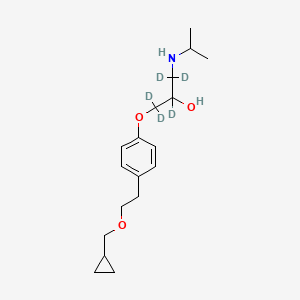
Betaxolol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betaxolol-d5 is a deuterated form of Betaxolol, a selective beta-1 adrenergic receptor blocker. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Betaxolol. The deuterium atoms in this compound replace the hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Betaxolol-d5 involves the incorporation of deuterium atoms into the Betaxolol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the Betaxolol molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using a catalyst to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as chromatography are used to purify the final product and remove any non-deuterated impurities.
化学反应分析
Types of Reactions: Betaxolol-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
Betaxolol-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to trace the absorption, distribution, metabolism, and excretion of Betaxolol in biological systems.
Pharmacodynamic Studies: Helps in understanding the interaction of Betaxolol with beta-1 adrenergic receptors.
Mass Spectrometry: The deuterium atoms in this compound make it an ideal internal standard for mass spectrometric analysis.
Drug Development: Used in the development and testing of new beta-blockers and related compounds.
作用机制
Betaxolol-d5 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart and vascular smooth muscle. This leads to:
Reduction in Heart Rate: By inhibiting the action of catecholamines on beta-1 receptors, this compound reduces the heart rate.
Decrease in Blood Pressure: It lowers cardiac output and reduces systolic and diastolic blood pressure.
Inhibition of Renin Release: this compound prevents the release of renin, a hormone that constricts blood vessels.
相似化合物的比较
Betaxolol-d5 is compared with other beta-1 adrenergic blockers such as:
Metoprolol: Another selective beta-1 blocker with similar cardiovascular effects but different pharmacokinetic properties.
Atenolol: Known for its longer half-life and different metabolic pathways.
Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors, leading to more systemic side effects.
Uniqueness of this compound:
Deuterium Labeling: The presence of deuterium atoms makes this compound unique for tracing and analytical purposes.
Selective Beta-1 Blockade: It offers targeted action on beta-1 receptors with minimal effects on beta-2 receptors, reducing the risk of bronchospasm.
属性
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-1,1,2,3,3-pentadeuterio-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/i11D2,13D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUTZDMDHAVTP-FFNOJTKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOCC2CC2)O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)

